Ytterbium-177 is classified as a beta-emitting radionuclide. It can be produced through both direct and indirect methods involving neutron irradiation of target materials containing either ytterbium-176 or lutetium-176. The direct method utilizes the reaction , while the indirect method involves the reaction followed by beta decay .
The production of ytterbium-177 can be achieved through several methods:
The choice between these methods often depends on the desired purity and specific activity of the final product, with indirect methods generally providing a more refined output.
Ytterbium-177 has a nuclear structure characterized by 70 protons and 107 neutrons, giving it a mass number of 177. The isotope exhibits a half-life of approximately 6.65 days, decaying primarily through beta emission to stable hafnium-177. Its decay process can be represented as follows:
This decay characteristic allows for its application in therapeutic contexts, where localized radiation can target cancerous tissues effectively.
Ytterbium-177 participates in various chemical reactions primarily during its production and purification stages. The key reactions include:
The mechanism by which ytterbium-177 exerts its therapeutic effects involves its decay products emitting beta particles that damage cellular structures in targeted tissues. This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic efficacy against tumors. The emitted beta particles have an average energy of about 0.5 MeV, allowing for effective penetration into tissues without excessive scattering .
Ytterbium-177 is characterized by several notable physical and chemical properties:
These properties make it suitable for applications requiring precise dosing over a limited time frame, such as in targeted radiotherapy .
Ytterbium-177 is primarily utilized in nuclear medicine for targeted radionuclide therapy (TRT). Its applications include:
The continuous development in radiopharmaceuticals highlights the importance of ytterbium-177 as a versatile tool in modern oncology .
Ytterbium-177 (¹⁷⁷Yb) is a synthetic, neutron-rich radioisotope with atomic number 70 and mass number 177. It decays exclusively via β⁻ emission to Lutetium-177 (¹⁷⁷Lu) with a half-life of 1.911(3) hours (6.8796 × 10³ seconds) [1] [5]. The decay process exhibits a Q-value of 1.3975(12) MeV, indicating the total energy released during transmutation [1]. A metastable nuclear isomer, ¹⁷⁷ᵐYb, exists at an excitation energy of 331.5(3) keV with a significantly shorter half-life of 6.41(2) seconds, decaying through internal transition (IT) [1] [5].
Table 1: Decay Pathways of Ytterbium-177
Property | Ground State (¹⁷⁷Yb) | Metastable State (¹⁷⁷ᵐYb) |
---|---|---|
Half-life | 1.911(3) hours | 6.41(2) seconds |
Decay Mode | β⁻ (100% to ¹⁷⁷Lu) | Internal Transition (IT) |
Decay Energy | 1.3975(12) MeV | 0.331 MeV |
Spin/Parity | 9/2+ | (1/2-) |
¹⁷⁷Yb is primarily produced through neutron irradiation of enriched ¹⁷⁶Yb targets via the ¹⁷⁶Yb(n,γ)¹⁷⁷Yb reaction. This thermal neutron capture reaction has a cross-section of 2.5 barns, significantly lower than the 2,090 barns for the analogous reaction ¹⁷⁶Lu(n,γ)¹⁷⁷Lu [4] [6]. The indirect production route (¹⁷⁶Yb → ¹⁷⁷Yb → ¹⁷⁷Lu) enables carrier-free ¹⁷⁷Lu generation but requires radiochemical separation due to the chemical similarity of Yb and Lu [6] [7]. Accelerator-based methods using deuteron irradiation (e.g., ¹⁷⁶Yb(d,p)¹⁷⁷Yb) yield higher specific activities (>3,000 GBq/mg) but face challenges from co-produced impurities like ¹⁷⁴g⁺ᵐLu and ¹⁷⁶ᵐLu [7].
Table 2: Neutron Capture Cross-Sections for ¹⁷⁷Yb/¹⁷⁷Lu Production
Production Route | Nuclear Reaction | Cross-Section | Key Challenges |
---|---|---|---|
Direct (Lu target) | ¹⁷⁶Lu(n,γ)¹⁷⁷Lu | 2,090 barns | ¹⁷⁷ᵐLu impurity (T½=160.5 d) |
Indirect (Yb target) | ¹⁷⁶Yb(n,γ)¹⁷⁷Yb→¹⁷⁷Lu | 2.5 barns | Yb/Lu chemical separation |
Cyclotron (deuterons) | ¹⁷⁶Yb(d,p)¹⁷⁷Yb→¹⁷⁷Lu | 181.1 MBq/µA·h | ¹⁷⁴Lu and ¹⁷⁶ᵐLu impurities |
The short half-life of ¹⁷⁷Yb (1.911 hours) contrasts sharply with its daughter product ¹⁷⁷Lu (6.65 days). This disparity necessitates rapid post-irradiation processing of ¹⁷⁷Yb to isolate ¹⁷⁷Lu for medical use [6] [7]. ¹⁷⁷Lu accumulates with a yield of >99% within 24 hours of ¹⁷⁷Yb decay completion [1] [9]. Reactor-produced ¹⁷⁷Lu via the direct route contains the long-lived impurity ¹⁷⁷ᵐLu (T½=160.5 days), which complicates waste management. In contrast, ¹⁷⁷Lu derived from ¹⁷⁷Yb decay is virtually carrier-free, achieving specific activities >3,000 GBq/mg—essential for high-affinity radiopharmaceuticals like ¹⁷⁷Lu-PSMA-617 [4] [7] [10].
The β⁻ decay of ¹⁷⁷Yb releases electrons with a maximum energy (Eβₘₐₓ) of 1.399 MeV [5] [8]. Gamma spectroscopy reveals several γ-rays accompanying decay, including prominent emissions at:
These γ-rays originate from excited states in ¹⁷⁷Lu at 0.118 MeV, 0.147 MeV, 0.287 MeV, and 1.24 MeV. The 208 keV photon is particularly significant for single-photon emission computed tomography (SPECT) imaging, enabling real-time biodistribution tracking during therapy [4] [10]. The β⁻ particles exhibit a mean soft-tissue penetration of 0.67 mm, ideal for irradiating micrometastases [4].
Table 3: Energy Spectra of Ytterbium-177 Decay
Radiation Type | Energy (Intensity) | Origin/Target Application |
---|---|---|
β⁻ particles | 1.399 MeV (Eβₘₐₓ) | Primary therapeutic agent |
γ-photons | 113 keV (6.6%) | Dosimetry quantification |
208 keV (11%) | SPECT imaging | |
147 keV, 1.24 MeV | Excited states in ¹⁷⁷Lu | |
Mean tissue range of β⁻ | 0.67 mm | Optimal for micrometastatic disease |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7